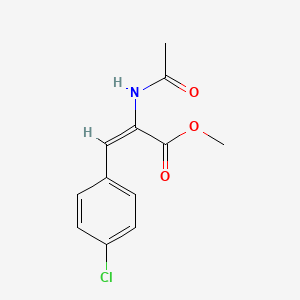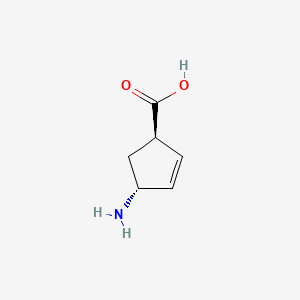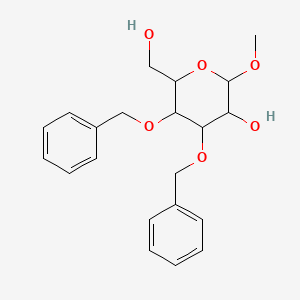
6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol often involves multi-step reactions, including hydrogen-bonded assemblages and the use of biobased rigid diols as building blocks. For example, Masci and Thuéry (2002) investigated the hydrogen-bonded networks in derivatives of 2,6-bis(hydroxymethyl)phenol, which serve as a foundation for understanding the synthesis routes of complex oxan-ol compounds (Masci & Thuéry, 2002). Jiang et al. (2014) focused on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, highlighting the potential for creating biobased polyesters using similar hydroxymethylated furans (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like 6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol is characterized by complex hydrogen-bonding networks and potential π-π interactions. The work by Masci and Thuéry (2002) provides insight into how similar structures form centrosymmetric dimeric subunits through hydrogen bonding, which is crucial for understanding the molecular structure of oxan-ol compounds (Masci & Thuéry, 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The presence of hydroxymethyl, methoxy, and phenylmethoxy groups plays a significant role in their chemical behavior, including their participation in various organic reactions and the formation of hydrogen-bonded networks, as discussed by Masci and Thuéry (2002) (Masci & Thuéry, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of 6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol and similar compounds are closely related to their molecular architecture. The hydrogen-bonding networks and potential weak inter-sheet π-π interactions contribute to their solid-state characteristics and solubility in various solvents (Masci & Thuéry, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and other organic reagents, are determined by the functional groups present in the compound. Studies on similar structures have shown that the hydroxymethyl and ether groups can participate in a wide range of chemical reactions, offering routes to further functionalize the compound for specific applications (Masci & Thuéry, 2002).
Scientific Research Applications
Biomass Conversion and Sustainable Materials
Research highlights the importance of derivatives similar to "6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol" in the conversion of plant biomass to valuable chemicals. For instance, the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its derivatives is crucial for producing sustainable polymers, fuels, and functional materials. Such compounds are seen as alternatives to non-renewable hydrocarbon sources, playing a pivotal role in green chemistry and sustainable development Chernyshev, Kravchenko, & Ananikov, 2017.
Lignin Model Compound Studies
The study of β-O-4 bond cleavage in lignin model compounds reveals the significance of hydroxymethyl groups and methoxy functionalities in understanding the chemical breakdown of lignin—a major component of plant biomass. This research aids in unraveling the complex mechanisms involved in lignin depolymerization, crucial for biomass conversion technologies and the development of sustainable materials Yokoyama, 2015.
Organic Synthesis Applications
In organic synthesis, compounds with functionalities similar to "6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol" are used as intermediates or building blocks. For example, the synthesis and applications of 1,2-oxazines and related compounds involve dehydration reactions and are important for creating electrophilic intermediates used in various synthetic pathways. This showcases the versatility of such compounds in organic chemistry Sainsbury, 1991.
properties
IUPAC Name |
6-(hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-18(23)20(26-14-16-10-6-3-7-11-16)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXOCUMLSFQTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


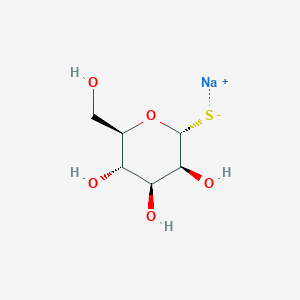
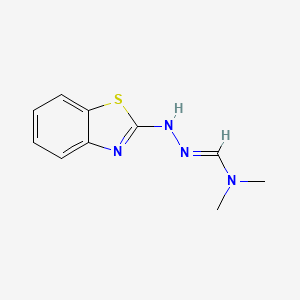
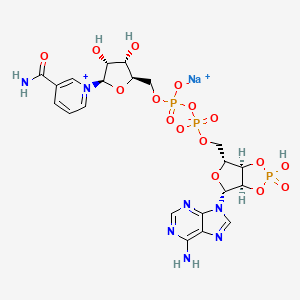
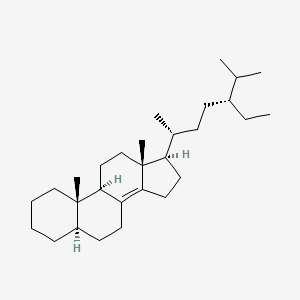
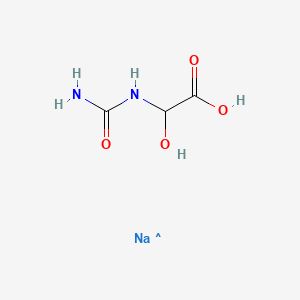
![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)
![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)
